molecular formula C15H25NO3 B10771689 1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Cat. No.: B10771689
M. Wt: 267.36 g/mol
InChI Key: RUZBBQNQBDCLPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol involves multiple steps. One common method includes the reaction of 4-(3-hydroxypropyl)phenol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenoxy compounds .

Scientific Research Applications

1-[4-(3-hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets. It acts as a beta-adrenergic receptor antagonist, blocking the effects of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in cardiovascular research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a phenoxy group and a hydroxypropyl chain allows for unique interactions with biological targets, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

1-[4-(3-hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-10-14(18)11-19-15-7-5-13(6-8-15)4-3-9-17/h5-8,12,14,16-18H,3-4,9-11H2,1-2H3

InChI Key

RUZBBQNQBDCLPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCCO)O

Origin of Product

United States

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